Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate

説明

The compound Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate (CAS: 2764-13-8) is a quaternary ammonium salt with a complex structure featuring a nitrate counterion and a stearamidopropyl group. Its molecular formula is C25H53N3O5, and it has a molecular weight of 475.705 g/mol . This compound is primarily used as a cationic surfactant due to its amphiphilic structure, which combines a hydrophobic stearamidopropyl chain with a hydrophilic hydroxyethyl-dimethylammonium head group. The nitrate counterion enhances its solubility in polar solvents, making it suitable for applications in detergents, emulsifiers, and industrial coatings .

特性

CAS番号 |

99688-51-4 |

|---|---|

分子式 |

C19H36N2O5 |

分子量 |

372.5 g/mol |

IUPAC名 |

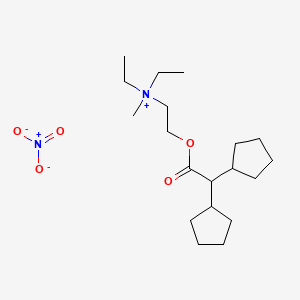

2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-methylazanium;nitrate |

InChI |

InChI=1S/C19H36NO2.NO3/c1-4-20(3,5-2)14-15-22-19(21)18(16-10-6-7-11-16)17-12-8-9-13-17;2-1(3)4/h16-18H,4-15H2,1-3H3;/q+1;-1 |

InChIキー |

TUUXCKFDIWXPKT-UHFFFAOYSA-N |

正規SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[N+](=O)([O-])[O-] |

製品の起源 |

United States |

準備方法

Multi-Step Synthesis of Hydroxyethyl-Substituted Amino Compounds via Halogenated Intermediates

A patented process for synthesizing hydroxyethyl-substituted amino acetamides demonstrates a multi-step approach involving:

- Reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamethylenetetramine in tetrahydrofuran-water solvent to form an aminomethanone intermediate.

- Acylation of the aminomethanone with haloacetyl chloride and sodium acetate in acetone-water to form a chloroacetamide intermediate.

- Nucleophilic azidation of the chloroacetamide with sodium azide in acetone.

- Selective reduction of the carbonyl group with sodium borohydride.

- Reduction of the azide group with stannous chloride to yield the hydroxyethyl-substituted amino compound.

- Conversion to the monohydrochloride salt by treatment with concentrated hydrochloric acid.

This sequence highlights the use of halogenated intermediates and selective reductions to install hydroxyethyl and amino functionalities, which are structurally related to the target compound's hydroxyethyl ammonium moiety.

| Step | Reaction | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| (a) | Aminomethanone formation | 1-(2,5-dimethoxyphenyl)-2-bromoethanone + hexamine, THF-water | 30 min reaction, high yield |

| (b) | Acylation | Haloacetyl chloride, sodium acetate, acetone-water, 0°C | Isolated crystalline solid |

| (c) | Azidation | Sodium azide, acetone medium | Efficient nucleophilic substitution |

| (d) | Carbonyl reduction | Sodium borohydride, methanol, 0-10°C | 95% yield |

| (e) | Azide reduction and salt formation | Stannous chloride, methanol, HCl | 85% yield, 99.7% purity |

Though this process is for a related hydroxyethyl amino acetamide, the principles of functional group transformations and salt formation are applicable to the preparation of ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate.

Preparation of Hydroxyethyl-Substituted Heterocyclic Nitrate Salts

Another method involves the synthesis of hydroxyethyl-substituted heterocyclic nitrate salts through:

- Reaction of sodium alkoxide with formamidine hydrochloride.

- Condensation with specific chlorinated precursors to form pyrimidinyl methyl derivatives.

- Treatment with hydrogen peroxide and nitrate ions.

- Neutralization and solid-liquid separation to isolate the nitrate salt.

This approach demonstrates the preparation of nitrate salts of hydroxyethyl-substituted compounds and may be adapted to synthesize the nitrate salt form of ammonium, diethyl(2-hydroxyethyl)methyl- derivatives.

| Step | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of intermediate | Sodium alkoxide, formamidine hydrochloride | Pyrimidinyl intermediate |

| 2 | Reaction with chlorinated compound | γ-chloroacetyl propanol, carbon disulfide | Heterocyclic compound formation |

| 3 | Oxidation and nitrate formation | Hydrogen peroxide, nitrate, alkali neutralization | Nitrate salt precipitation |

This method is notable for its use of aqueous and mild conditions to prepare nitrate salts of hydroxyethyl-containing molecules.

Summary Table of Preparation Methods

Analytical and Purification Considerations

- Purification techniques include extraction, silica gel column chromatography, and precipitation from aqueous media.

- Analytical methods reported include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for structural confirmation.

- Reaction monitoring is commonly performed by Thin Layer Chromatography (TLC) and observation of physical changes such as precipitation or color change.

化学反応の分析

Types of Reactions

Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrate derivatives, while reduction could produce various ammonium compounds.

科学的研究の応用

Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving cellular processes and signaling pathways.

Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering the activity of enzymes and receptors, leading to changes in cellular function and signaling.

類似化合物との比較

Structural and Functional Analogues

(a) 2-Hydroxyethyl Dimethyl 3-Stearamidopropyl Ammonium Chloride

- Molecular Formula : C25H53ClN3O2

- Counterion : Chloride (Cl⁻)

- Molecular Weight : ~484.16 g/mol

- Applications : Similar to the target compound, this chloride variant acts as a cationic surfactant but exhibits higher solubility in water due to the smaller, more polarizable chloride ion. It is used in fabric softeners and hair conditioners .

(b) N,N-Dimethyl(2-Hydroxyethyl)Ammonium Acetate

- Molecular Formula: C6H15NO3

- Counterion : Acetate (CH3COO⁻)

- Molecular Weight : 149.188 g/mol

- Applications : This simpler quaternary ammonium salt lacks the long alkyl chain, resulting in reduced surface activity. It is used in niche applications like pH adjustment in cosmetic formulations .

(c) Tris(2-Hydroxyethyl)Methylammonium Methyl Sulfate

- Molecular Formula: C7H21NO7S

- Counterion : Methyl sulfate (CH3SO4⁻)

- Applications: As an ionic liquid, this compound demonstrates lower extraction efficiency for bioactive compounds compared to organic solvents like ethanol, highlighting the impact of counterion choice on functionality .

Comparative Data Table

| Compound Name | Molecular Formula | Counterion | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | C25H53N3O5 | Nitrate | 475.705 | Surfactants, emulsifiers |

| 2-Hydroxyethyl Dimethyl 3-Stearamidopropyl Ammonium Chloride | C25H53ClN3O2 | Chloride | ~484.16 | Fabric softeners |

| N,N-Dimethyl(2-Hydroxyethyl)Ammonium Acetate | C6H15NO3 | Acetate | 149.188 | Cosmetic pH adjusters |

| Tris(2-Hydroxyethyl)Methylammonium Methyl Sulfate | C7H21NO7S | Methyl sulfate | 263.31 | Ionic liquids |

Key Differences in Properties

(a) Solubility

- The nitrate counterion in the target compound improves solubility in polar solvents compared to chloride or methyl sulfate variants, which exhibit higher lattice energies and reduced solubility .

- The stearamidopropyl chain enhances hydrophobicity, enabling micelle formation in non-polar media, unlike simpler analogues like N,N-dimethyl(2-hydroxyethyl)ammonium acetate .

(b) Thermal Stability

- Quaternary ammonium nitrates generally exhibit lower thermal stability than chloride or sulfate salts due to the oxidizing nature of nitrate ions. This limits their use in high-temperature applications .

Q & A

Q. How do molecular dynamics simulations explain the compound’s aggregation behavior in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。